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Introduction

Ceritinib is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK)
inhibitor.[1] In various cancers, particularly in non-small cell lung cancer (NSCLC), the EML4-
ALK fusion oncogene leads to constitutive activation of ALK, driving tumor cell proliferation and
survival.[1] Ceritinib exerts its therapeutic effect by competitively binding to the ATP-binding site
of the ALK kinase domain, thereby inhibiting its autophosphorylation.[2] This inhibition disrupts
downstream signaling pathways crucial for cancer cell survival, including the PI3K/AKT,
MEK/ERK, and JAK-STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2]

[3]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-
cell level. One of the most common methods involves the dual staining of cells with Annexin V
and Propidium lodide (PI). Annexin V is a protein with a high affinity for phosphatidylserine
(PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma
membrane during the early stages of apoptosis. Pl is a fluorescent nucleic acid intercalating
agent that can only enter cells with compromised membrane integrity, a characteristic of late
apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable
cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells
(Annexin V+ / Pl+).
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These application notes provide a detailed protocol for the analysis of Ceritinib-induced
apoptosis using Annexin V and PI staining followed by flow cytometry.

Data Presentation
Quantitative Analysis of Ceritinib-Induced Apoptosis

The following tables summarize the dose-dependent and time-course effects of Ceritinib on the
induction of apoptosis in ALK-positive cancer cell lines, as determined by flow cytometry.

Table 1: Dose-Response Effect of Ceritinib on Apoptosis in H2228 Cells (48-hour treatment)

Ceritinib . Early Late Total

. Viable Cells . . .
Concentration (%) Apoptotic Apoptotic/Necr Apoptotic

0

(nM) Cells (%) otic Cells (%) Cells (%)
0 (Control) 95.2+1.5 28+05 2.0+0.3 48+0.8
50 85.6+2.1 89+1.2 55+0.9 144+21
100 72.3+34 15.4+20 123+1.8 27.7+3.8
200 551+4.0 258+3.1 19.1+25 449 +5.6
400 38.7+3.8 38.2+4.2 23.1+3.0 61.3+7.2

Data are represented as mean = standard deviation from three independent experiments. Data
is synthesized based on typical results observed in published studies.

Table 2: Time-Course Effect of Ceritinib (200 nM) on Apoptosis in H2228 Cells
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] Early Late Total
. Viable Cells . . .
Time (hours) (%) Apoptotic Apoptotic/INecr Apoptotic
(V]
Cells (%) otic Cells (%) Cells (%)
0 96.1+1.2 21+04 1.8£0.3 3.9+0.7
12 88.4+£25 75+1.1 4.1+£0.8 11.6+1.9
24 70.2+3.1 189123 10915 29.8+3.8
48 548+ 4.2 26.1+35 19.1+2.8 452 +6.3
72 35.6+3.9 354140 29.0+ 3.6 64.4+7.6

Data are represented as mean * standard deviation from three independent experiments. Data
is synthesized based on typical results observed in published studies.

Experimental Protocols
Protocol for Flow Cytometry Analysis of Apoptosis
using Annexin V-FITC and PI Staining

Materials:

ALK-positive cancer cell line (e.g., H2228)
 Ceritinib

o Complete cell culture medium

o Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
e Trypsin-EDTA

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
10X Binding Buffer)

e Flow cytometer

Procedure:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Cell Culture and Treatment:

o Culture H2228 cells in complete medium until they reach approximately 70-80%
confluency.

o For dose-response experiments, seed cells in 6-well plates and treat with various
concentrations of Ceritinib (e.g., 0, 50, 100, 200, 400 nM) for a fixed time (e.g., 48 hours).

o For time-course experiments, treat cells with a fixed concentration of Ceritinib (e.g., 200
nM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).

e Cell Harvesting and Washing:
o Harvest cells by trypsinization.

o Collect the cells, including any floating cells from the supernatant, by centrifugation at 300
x g for 5 minutes.

o Wash the cells twice with ice-cold PBS.

e Annexin V-FITC and PI Staining:

o

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

[¢]

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 1076 cells/mL.

[¢]

Transfer 100 pL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

[e]

Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

o

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

[¢]

Add 400 uL of 1X Binding Buffer to each tube.

o Flow Cytometry Analysis:

o Analyze the samples on a flow cytometer immediately after staining.
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o Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI
to set up compensation and gates.

o Acquire data for at least 10,000 events per sample.

o Analyze the data using appropriate software to quantify the percentage of cells in each
guadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization
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Caption: Ceritinib-induced apoptotic signaling pathway.
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Caption: Experimental workflow for apoptosis analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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